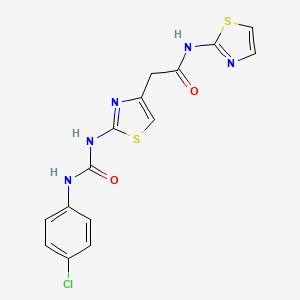

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe a synthetic route for creating thiazolo[3,2-a]pyrimidinone products using 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks. The process involves the formation of the title compound with acceptable yields and the elimination of aniline/2-aminobenzothiazole as a by-product. Analytical and spectral studies, along with single crystal X-ray data, confirmed the structure of the reaction products .

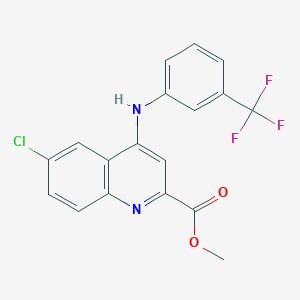

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed in the third paper. The study revealed that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This orientation is significant as it could influence the compound's intermolecular interactions and, consequently, its biological activity. The crystal structure is characterized by C—H⋯O intermolecular interactions, which form C(10) chains propagating in a zigzag manner along the b-axis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are crucial for understanding their potential as antibacterial agents. The second paper discusses the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. The reaction sequence starts with 2-aminobenzothiazole reacting with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline. This sequence leads to the formation of compounds with a quinoline linkage, which are then characterized by elemental analyses and various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The orientation of substituent groups, such as the chlorophenyl ring in the compound studied in paper three, affects the molecule's overall shape and its intermolecular interactions. These properties are essential for the compound's biological activity and stability. The intermolecular interactions, such as the C—H⋯O bonds observed in the crystal structure, can affect the solubility, melting point, and other physical properties of the compound .

Antibacterial Activity Case Study

The novel thiazole derivatives synthesized in the second paper were tested for their antibacterial activity against two Gram-positive and two Gram-negative bacteria. The microbiological results indicated that these compounds possess a broad spectrum of antibacterial activity, which was compared with standard drugs. This suggests that the synthesized thiazole derivatives have potential as potent antibacterial agents, highlighting the importance of the chemical reactions and molecular structures in determining their efficacy .

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

A study by Saravanan et al. (2016) focused on the crystal structure of a related acetamide, revealing how the chlorophenyl ring is oriented with respect to the thiazole ring. This structural analysis helps understand the molecular interactions that could influence the compound's reactivity and potential applications in material science or drug design.

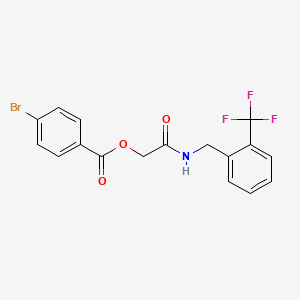

Synthesis and Antiproliferative Activity

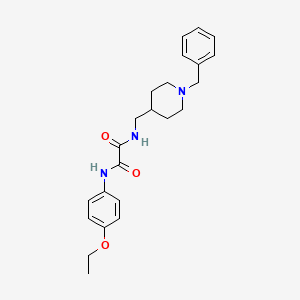

Toolabi et al. (2022) synthesized a series of derivatives that include a phenyl urea warhead, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the compound's potential in developing new anticancer agents.

Photovoltaic Efficiency and Ligand-Protein Interactions

The study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs explores their photovoltaic efficiency and ligand-protein interactions, suggesting applications in dye-sensitized solar cells (DSSCs) and pharmaceuticals.

Antitumor Activity Evaluation

Research by Yurttaş et al. (2015) on benzothiazole derivatives bearing different heterocyclic rings demonstrated significant antitumor activity, pointing towards the compound's utility in developing new chemotherapeutic agents.

Coordination Ability and Chemical Reactivity

A comparative theoretical study by Kumar and MisraNeeraj (2014) on dichloro-substituted acetamides evaluated their coordination ability and chemical reactivity, offering insights into their potential pharmaceutical significance.

Propriétés

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)18-13(23)21-15-19-11(8-25-15)7-12(22)20-14-17-5-6-24-14/h1-6,8H,7H2,(H,17,20,22)(H2,18,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWDGQSHYBETHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)

![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)